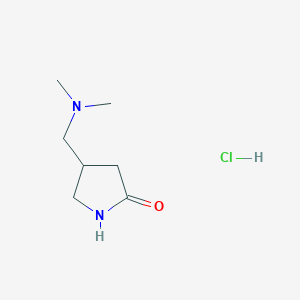
4-((Dimethylamino)methyl)pyrrolidin-2-one hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((Dimethylamino)methyl)pyrrolidin-2-one hcl” is a compound with the IUPAC name 4-[(dimethylamino)methyl]-2-pyrrolidinone . It has a molecular weight of 142.2 .
Molecular Structure Analysis
The molecular structure of “4-((Dimethylamino)methyl)pyrrolidin-2-one hcl” is characterized by a pyrrolidin-2-one ring with a dimethylamino methyl group attached . The InChI code for this compound is 1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) .
Physical And Chemical Properties Analysis
“4-((Dimethylamino)methyl)pyrrolidin-2-one hcl” is a powder that is stored at room temperature . It has a molecular weight of 142.2 .
Applications De Recherche Scientifique
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its catalytic efficiency is attributed to its ability to form N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which facilitates the acylation process. This mechanism provides a foundation for developing environmentally friendly and efficient catalytic systems for various synthetic applications (Liu et al., 2014).
Interactions with Pyridine Derivatives
The reactivity of pyridine derivatives with dichloromethane (DCM) forms methylenebispyridinium dichloride compounds under ambient conditions, illustrating the chemical versatility and potential utility of pyridine-based structures in synthesizing novel compounds for various applications. The kinetic study of this reaction offers insights into the design of new chemical entities with potential utility in material science and pharmaceutical chemistry (Rudine et al., 2010).
Optical and Electronic Properties
Research on 4-dimethylaminopyridines has provided valuable insights into their excited state behaviors, particularly in terms of solvent-dependent dual fluorescence and charge transfer mechanisms. These findings have implications for the development of novel materials for optical and electronic applications, including sensors and molecular electronics. The understanding of these properties is crucial for designing materials with specific optical characteristics (Szydłowska et al., 2003).
Surface Modification and Adhesion
The utilization of 4-(dimethylamino)pyridine in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces showcases its potential in surface chemistry and nanotechnology. This research contributes to the development of coatings and surface modifications that are essential in various industrial and biomedical applications. The ability to control the interface between materials and biological systems is particularly relevant for medical implants, sensors, and drug delivery systems (Gandubert & Lennox, 2006).
Enantioselective Synthesis
4-(Dimethylamino)pyridines have been employed in enantioselective syntheses, demonstrating their utility as nucleophilic catalysts in the stereoselective construction of quaternary centers. This capability highlights the potential of 4-(dimethylamino)pyridine derivatives in asymmetric catalysis, which is a critical area in the synthesis of chiral pharmaceuticals and agrochemicals. Developing efficient and selective catalytic methods is fundamental to advancing the production of enantiomerically pure compounds (Busto et al., 2006).
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIGTSTVKNQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(=O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)
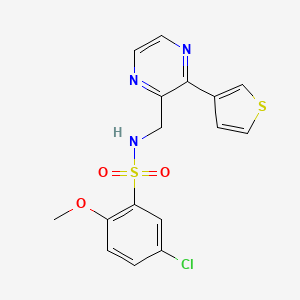

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
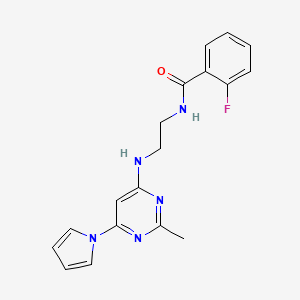
![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)
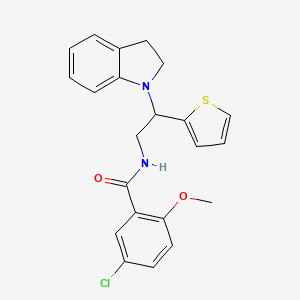
![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
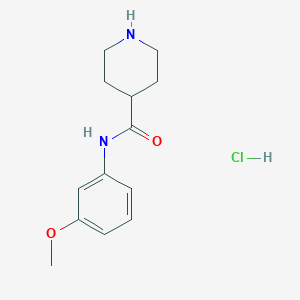
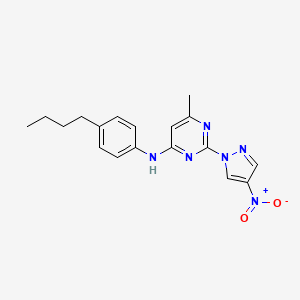
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
